molecular formula C18H29NO5 B2363810 N-Boc-N-benzyl-PEG3-alcohol CAS No. 2030118-13-7

N-Boc-N-benzyl-PEG3-alcohol

Cat. No.: B2363810
CAS No.: 2030118-13-7
M. Wt: 339.432
InChI Key: BDCCEAKTRBQRSG-UHFFFAOYSA-N
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Description

Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Contemporary Organic and Medicinal Chemistry

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene (B1197577) oxide units. axispharm.combroadpharm.com Their introduction into organic and medicinal chemistry has been transformative. The process of attaching PEG chains to molecules, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of drugs, proteins, and nanoparticles. axispharm.com

The principal advantages of incorporating PEG linkers include:

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of conjugated molecules, which is often a challenge for complex organic compounds. broadpharm.combiochempeg.com

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce its renal clearance and prolong its circulation time in the bloodstream. axispharm.com

Reduced Immunogenicity: The PEG chain can create a protective hydration shell around a therapeutic molecule, shielding it from the immune system and reducing the likelihood of an immune response. axispharm.combroadpharm.com

Biocompatibility: PEG is generally considered non-toxic and biocompatible, making it suitable for in vivo applications. axispharm.com

PEG linkers can be monodisperse, with a precise number of repeating units, or polydisperse, with a range of molecular weights. biochempeg.com This allows for fine-tuning of the linker's properties to suit specific applications. axispharm.com They are integral components in the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Architectural Features and Functional Group Significance of N-Boc-N-benzyl-PEG3-alcohol

The utility of this compound stems from the specific arrangement and nature of its constituent parts. Each functional group plays a distinct and crucial role in its chemical reactivity and application. axispharm.com

PropertyValueSource
Chemical Formula C₁₈H₂₉NO₅ axispharm.com
Molecular Weight 339.43 g/mol axispharm.com
CAS Number 2030118-13-7 axispharm.comaxispharm.com

The key architectural features are:

N-Boc (tert-Butoxycarbonyl) Group: This is a widely used protecting group for amines. axispharm.com Its presence renders the nitrogen atom unreactive under a variety of conditions. The Boc group is advantageous because it can be selectively removed under mild acidic conditions, revealing the free amine for subsequent chemical modifications. axispharm.com This selective deprotection is a cornerstone of multi-step organic synthesis.

N-benzyl Group: The benzyl (B1604629) group, attached to the same nitrogen atom as the Boc group, serves multiple purposes. It provides steric hindrance, which can further protect the amine from unwanted reactions. axispharm.com Its aromatic nature can also influence the solubility and electronic properties of the molecule.

PEG3 Spacer: This portion of the molecule consists of three repeating ethylene glycol units. As a short, monodisperse PEG linker, it imparts hydrophilicity, which can improve the solubility and stability of the compound and any larger molecules it is incorporated into. axispharm.com

Terminal Alcohol (-OH) Group: The primary alcohol at the terminus of the PEG chain is a versatile functional handle. axispharm.com It can be readily oxidized to an aldehyde or carboxylic acid, or converted into other reactive groups, providing a site for further chemical transformations and conjugation to other molecules. axispharm.com

Broader Applications of this compound as a Versatile Chemical Synthon

A chemical synthon is a molecular fragment used as a building block in the synthesis of more complex molecules. This compound is a prime example of a versatile synthon due to its combination of a protected amine and a reactive alcohol, separated by a solubilizing PEG spacer. axispharm.com

Its primary role is as an intermediate in the synthesis of a wide array of small molecule drugs and other chemical entities. axispharm.com The strategic placement of its functional groups allows for a modular approach to synthesis. For instance, the terminal alcohol can be modified first, followed by the deprotection of the Boc group to reveal the amine for a subsequent reaction. This controlled, stepwise reactivity is highly desirable in the construction of complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCEAKTRBQRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalization of N Boc N Benzyl Peg3 Alcohol

Reactivity Profile of the Terminal Hydroxyl Group

The terminal hydroxyl group of N-Boc-N-benzyl-PEG3-alcohol is a primary alcohol, making it amenable to a variety of common chemical transformations. axispharm.com Its reactivity is central to the linker's utility, providing a site for the attachment of various molecules or for further functionalization. axispharm.combroadpharm.com

Esterification Reactions

The primary hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form ester linkages. google.com These reactions are typically catalyzed by acids or promoted by coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the formation of an amide bond between the PEG linker and a molecule containing a carboxylic acid. nih.gov

A study on the esterification of N-benzyl-N-t-butoxycarbonyl-amides with unsaturated alcohols demonstrated a metal-free catalytic system using lithium tert-butoxide. This method allows for the formation of unsaturated esters in high yields under relatively mild conditions. sioc-journal.cn Another approach involves the reaction of N-Boc amino acids with ceric ammonium (B1175870) nitrate (B79036) in an alcohol solvent at room temperature, which results in esterification while retaining the Boc group. researchgate.net

Table 1: Representative Esterification Reactions of PEG Alcohols

Reactants Reagents/Conditions Product Type Reference
PEG-OH, Carboxylic Acid DCC or EDC PEG-Ester nih.gov
N-benzyl-N-t-butoxycarbonyl-amide, Unsaturated Alcohol Lithium tert-butoxide Unsaturated Ester sioc-journal.cn
N-Boc Amino Acid, Alcohol Ceric Ammonium Nitrate, Room Temperature Amino Acid Ester researchgate.net

Etherification Reactions

Ether linkages can be formed from the terminal hydroxyl group through reactions such as the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. ucl.ac.uk A method for the direct synthesis of ethers from alcohols and aldehydes has been developed, which proceeds via an oxocarbenium ion interception strategy and does not require hydride reductants. rsc.org

Formation of Carbamic Acid Derivatives

The hydroxyl group of this compound can react with isocyanates to form carbamate (B1207046) (urethane) linkages. This reaction is a common strategy for conjugating molecules. Additionally, activation of the hydroxyl group with p-nitrophenyl chloroformate can form a reactive PEG-p-nitrophenyl carbonate, which readily reacts with amines to yield a stable carbamate bond. nih.govbeilstein-journals.org

Strategies for Further Derivatization with Orthogonal Reactive Moieties

To create heterobifunctional linkers with diverse reactivity, the terminal hydroxyl group can be converted into other functional groups that are orthogonal to the Boc-protected amine. Orthogonal protection schemes are crucial for the selective modification of multiple functional groups within a molecule. fiveable.me

Common strategies include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Aldehyde-functionalized PEGs are particularly useful for reacting with amines to form Schiff bases, which can be reduced to stable secondary amines. mdpi.cominterchim.fr

Conversion to Halides or Sulfonates: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce functionalities like azides or thiols. researchgate.netmdpi.com

Click Chemistry Handles: The hydroxyl group can be modified to introduce an alkyne or azide (B81097) group, enabling highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This approach allows for sequential and orthogonal functionalization of different parts of a molecule. nih.govacs.org

Selective Deprotection and Amine Functionalization

A key feature of this compound is the presence of two different protecting groups on the amine: the Boc group and the benzyl (B1604629) (Bn) group. This allows for selective deprotection and subsequent functionalization of the resulting amine.

Orthogonal Deprotection of the N-Boc Group Under Mild Conditions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. nih.govrsc.org The benzyl group, on the other hand, is typically removed by catalytic hydrogenation. nih.gov This difference in reactivity allows for the orthogonal deprotection of the Boc group in the presence of the benzyl group.

Traditional methods for Boc deprotection often involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govacs.org However, for sensitive substrates, milder conditions are preferable. Several mild methods for selective N-Boc deprotection have been developed:

Oxalyl Chloride in Methanol: This method allows for the selective deprotection of N-Boc groups at room temperature in 1-4 hours with high yields. It is tolerant of various functional groups. nih.govrsc.orgrsc.org

Iron(III) Catalysis: Catalytic amounts of iron(III) salts can efficiently and selectively cleave the N-Boc group, even in the presence of other protecting groups like Cbz. rsc.org

Thermal Deprotection: Heating N-Boc protected amines in a suitable solvent can effect deprotection. Selective deprotection can be achieved by controlling the temperature. acs.orgresearchgate.net

Basic Conditions: In some specific cases, N-Boc groups can be removed under basic conditions, for example, using sodium carbonate in refluxing DME. researchgate.netnih.gov

The ability to selectively remove the Boc group under mild conditions, while leaving the benzyl group and other functionalities intact, is a critical advantage of using this compound in multistep synthesis. fiveable.menih.gov This orthogonality allows for the precise and sequential introduction of different molecular entities.

Table 2: Mild Conditions for Selective N-Boc Deprotection

Reagent/Condition Solvent Temperature Notes Reference
Oxalyl Chloride Methanol Room Temperature Tolerant of diverse functional groups, high yields. nih.govrsc.orgrsc.org
Iron(III) Salts (catalytic) Various --- Selective in the presence of N-Cbz groups. rsc.org
Thermal Various (e.g., TFE, Methanol) Elevated (e.g., 150°C) Selectivity can be controlled by temperature. acs.orgresearchgate.net

Subsequent Reactivity of the Liberated Amine Group (e.g., Amidation, Alkylation)

Following the selective deprotection of the Boc group under acidic conditions, a secondary amine (N-benzyl-PEG3-amine) is revealed. axispharm.commasterorganicchemistry.com This liberated amine is a nucleophile that can participate in a variety of subsequent chemical reactions to form new covalent bonds, most notably amidation and alkylation.

Amidation: The free secondary amine readily reacts with carboxylic acids or their activated derivatives to form stable amide bonds. This is a cornerstone of bioconjugation and peptide synthesis. mdpi.comresearchgate.net Common activating agents for the carboxylic acid include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester. broadpharm.comacs.org The reaction of the N-benzyl-PEG3-amine with an NHS ester-activated molecule proceeds via nucleophilic acyl substitution to yield a stable tertiary amide linkage. acs.org

Alkylation: The secondary amine can also undergo N-alkylation. A prominent method for this transformation is reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form a transient Schiff base (for primary amines) or an iminium ion (for secondary amines), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to furnish a stable tertiary amine linkage. mdpi.comacs.org This method is highly efficient for creating carbon-nitrogen bonds under gentle conditions. mdpi.com Other alkylating agents, such as alkyl halides, can also be used, though care must be taken to avoid over-alkylation or quaternization of the nitrogen atom. nih.gov

The table below summarizes key reactions involving the deprotected amine.

Reaction TypeReagent ClassExample ReagentsResulting Linkage
Amidation Activated Carboxylic AcidsNHS esters, HATU/EDC with R-COOHTertiary Amide
Alkylation Aldehydes/KetonesR-CHO with NaBH₃CN or STABTertiary Amine
Alkylation Alkyl HalidesAlkyl bromides or iodides (R-X)Tertiary Amine
Michael Addition α,β-Unsaturated CarbonylsAcrylates, MaleimidesTertiary Amine (via thioether bond for maleimides) scielo.br

Influence of the Benzyl Group on Chemical Stability and Orthogonal Reactivity

The N-benzyl (Bn) group is not merely a placeholder; it profoundly influences the molecule's reactivity through both steric and electronic effects, and it serves as a crucial protecting group in orthogonal synthesis strategies. axispharm.comuwindsor.ca

The benzyl group is sterically bulky compared to a simple proton or methyl group. This steric hindrance, originating from the spatial volume occupied by the phenylmethyl moiety attached to the nitrogen, can influence the approach of reactants to the nitrogen center. axispharm.com In some cases, this can prevent unwanted side reactions at the nitrogen atom. axispharm.com For instance, the steric bulk may disfavor certain reactions or direct the reaction pathway towards other accessible functional groups on a substrate, contributing to the chemoselectivity of a synthetic step. ucl.ac.uk While the secondary amine remains reactive, its nucleophilicity and reaction rates can be attenuated compared to a less hindered primary amine, a factor that must be considered when planning reaction conditions.

The benzyl group functions as a stable and robust protecting group for the amine, complementary to the acid-labile Boc group. broadpharm.com This stability allows for selective deprotection and sequential functionalization, a concept known as an orthogonal protection strategy. masterorganicchemistry.com The Boc group can be cleaved using strong acids like trifluoroacetic acid (TFA) without affecting the benzyl group. masterorganicchemistry.comorganic-chemistry.org Conversely, the benzyl group is typically removed under reductive conditions, most commonly via catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source. broadpharm.comnih.govsioc-journal.cn This difference in cleavage conditions is the foundation of their orthogonal nature. This strategy allows chemists to first deprotect and react the Boc-protected amine, and then, in a subsequent and distinct step, remove the benzyl group to reveal a primary amine for further modification.

The table below outlines the orthogonal nature of the Boc and benzyl protecting groups.

Protecting GroupTypical Cleavage ConditionsStability Profile
Boc (tert-butyloxycarbonyl)Anhydrous strong acid (e.g., TFA in DCM) masterorganicchemistry.comStable to hydrogenation and basic conditions. organic-chemistry.org
Benzyl (Bn)Catalytic Hydrogenolysis (e.g., H₂, Pd/C) broadpharm.comsioc-journal.cnStable to acidic and basic conditions used for Boc/Fmoc chemistry. uwindsor.ca

Impact of the PEG Moiety on Reaction Solvation and Kinetics

The triethylene glycol (PEG3) moiety, though short, significantly impacts the physicochemical properties of the entire molecule, particularly its solubility and the kinetics of its reactions. axispharm.comnih.gov

The PEG chain is hydrophilic and highly water-soluble. nih.govbiochempeg.com This characteristic is imparted to the this compound molecule, enhancing its solubility in aqueous environments and a range of organic solvents. axispharm.combiochempeg.comcreative-biolabs.com This improved solubility is a major advantage in bioconjugation, where reactions are often performed in aqueous buffers to maintain the stability and activity of biological substrates like proteins or peptides. scielo.brbiochempeg.com By preventing aggregation and ensuring the molecule remains in solution, the PEG linker facilitates more efficient and homogenous reaction mixtures. nih.gov

Furthermore, the presence of a PEG chain can influence reaction kinetics. Studies have shown that PEG can accelerate reaction rates, potentially by acting as a phase-transfer catalyst that helps bring together reactants from different phases (e.g., an aqueous phase and an organic phase). researchgate.net The flexible PEG chain can also alter the hydrodynamic volume of the molecule, which can affect diffusion rates and the frequency of molecular collisions. scielo.br By creating a hydrophilic shell around a reactant, PEGylation can modify the solvation layer, which in turn alters the energetic landscape of the reaction pathway and can lead to changes in reaction rates. nih.govnih.gov

The key effects of the PEG3 moiety are summarized in the table below.

PropertyEffect of PEG3 MoietyConsequence for Reactions
Solubility Increases solubility in aqueous media and polar organic solvents. axispharm.comnih.govbiochempeg.comFacilitates homogenous reaction conditions, especially for bioconjugation in buffers; prevents aggregation. nih.govbiochempeg.com
Reaction Kinetics Can accelerate reaction rates. researchgate.netImproves reaction efficiency and may reduce required reaction times.
Steric Shielding Provides a flexible spacer arm.Can reduce steric hindrance between conjugated partners, preserving biological activity. scielo.br
Physicochemical Profile Increases hydrophilicity and hydrodynamic volume. scielo.brAlters solvation and may improve the pharmacokinetic properties of the final conjugate. nih.gov

Applications of N Boc N Benzyl Peg3 Alcohol in Contemporary Chemical Biology and Material Science Research

Development of Polymeric Linkers and Multifunctional Scaffolds

The structure of N-Boc-N-benzyl-PEG3-alcohol makes it an ideal starting material for the synthesis of polymeric linkers and multifunctional scaffolds. The Boc-protected amine and the terminal alcohol provide two distinct points for chemical modification. The Boc group can be removed under mild acidic conditions to reveal a primary amine, which can then be coupled to various molecules. axispharm.combroadpharm.com The terminal alcohol can also be functionalized to introduce other reactive groups. axispharm.com

The PEG3 spacer is a key feature, imparting hydrophilicity and flexibility to the resulting constructs. axispharm.com This is particularly important in biological applications where solubility and biocompatibility are crucial. interchim.comucl.ac.be The benzyl (B1604629) group can provide steric hindrance, protecting the adjacent amine group from unwanted reactions during synthesis. axispharm.com By strategically manipulating these functional groups, researchers can construct a diverse array of linkers and scaffolds with specific lengths, functionalities, and properties for applications in drug delivery, bioconjugation, and materials science. axispharm.combiochempeg.com

For instance, branched PEG linkers, which can be synthesized from precursors like this compound, have been shown to enhance conjugation efficiency. broadpharm.com These branched structures can allow for the attachment of multiple copies of a molecule to a single point, leading to materials with high functional density. mdpi.com

Role in Bioconjugation Chemistry and Bioconjugate Design

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, heavily relies on versatile linkers like those derived from this compound.

Facilitation of Site-Specific Conjugation Strategies

The distinct reactivity of the functional groups in this compound facilitates site-specific conjugation. Following deprotection of the Boc group to yield a free amine, this amine can be specifically targeted for conjugation reactions, such as acylation or alkylation. ucl.ac.be This allows for the precise attachment of payloads, such as drugs or imaging agents, to a specific site on a biomolecule, like a protein or antibody. ucl.ac.uk

This level of control is critical in the design of complex bioconjugates like antibody-drug conjugates (ADCs), where the position of the drug on the antibody can significantly impact its efficacy and stability. mdpi.comresearchgate.net By using linkers derived from this compound, researchers can achieve a homogenous product with a defined drug-to-antibody ratio (DAR). ucl.ac.uknih.gov

Modulation of Conjugate Solubility and Solution Behavior via PEGylation

The incorporation of the PEG3 spacer is a key attribute of this compound, a process known as PEGylation. interchim.com PEG is a hydrophilic and biocompatible polymer that can significantly improve the solubility and stability of bioconjugates in aqueous environments. interchim.comucl.ac.be This is particularly beneficial when working with hydrophobic drugs or large proteins that are prone to aggregation. nih.govnih.gov

By attaching PEG linkers, the resulting bioconjugate becomes more water-soluble, which can prevent precipitation and improve its pharmacokinetic properties. researchgate.netjst.go.jp The PEG chain can also create a hydrophilic shield around the biomolecule, which can reduce immunogenicity and protect it from enzymatic degradation. ucl.ac.be The length of the PEG chain can be varied to fine-tune the solubility and hydrodynamic volume of the conjugate. interchim.com

Utilization in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome. precisepeg.comnih.gov The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and PEG-based linkers derived from molecules like this compound are frequently employed. precisepeg.com

Design Principles for PEG-Based PROTAC Linkers

The synthesis of PROTACs often involves a modular approach, where the target-binding ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled together. uni-muenchen.de this compound and similar PEG derivatives are ideal for this strategy due to their bifunctional nature, allowing for sequential attachment of the two ligands. dcchemicals.com

Spacer Optimization for Molecular Recognition Element Proximity and Orientation

The length and composition of the linker are critical for the efficacy of a PROTAC. nih.govresearchgate.net The linker must be long enough to span the distance between the target protein and the E3 ligase, but not so long that it prevents the formation of a productive ternary complex. nih.govuky.edu The orientation of the two ligands relative to each other, which is dictated by the linker, is also crucial for successful ubiquitination and subsequent degradation of the target protein. nih.gov

PEG linkers, including those with three ethylene (B1197577) glycol units, offer a systematic way to vary the linker length and optimize PROTAC activity. nih.govnih.gov Researchers can synthesize a library of PROTACs with different PEG linker lengths and test their degradation efficiency to identify the optimal spacer for a given target and E3 ligase pair. In some cases, the incorporation of a rigid element within the linker, such as a benzyl group, can provide conformational restriction and improve molecular recognition. nih.gov

Integration in Click Chemistry Methodologies

Click chemistry, a class of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions, has become a cornerstone of modern chemical biology, drug discovery, and material science. The structure of this compound makes it an ideal precursor for creating reagents used in these powerful ligation techniques.

Precursor for Azide- or Alkyne-Functionalized PEG Linkers

The terminal hydroxyl group of this compound is the key to its utility as a precursor for click chemistry reagents. This alcohol functionality can be readily converted into other reactive groups, most notably azides and alkynes, which are the cornerstone reactive partners in the most common click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The conversion of the alcohol to an azide (B81097) is typically achieved through a two-step process. First, the hydroxyl group is activated by conversion to a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. Subsequently, the resulting tosylate or mesylate is displaced by an azide nucleophile, commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction proceeds efficiently to yield the corresponding N-Boc-N-benzyl-PEG3-azide.

Alternatively, to synthesize an alkyne-functionalized linker, the terminal alcohol can be reacted with a molecule containing an alkyne and a reactive group that can form a stable bond with the alcohol, such as a carboxylic acid or a halide. For instance, esterification with an alkyne-bearing carboxylic acid, like 4-pentynoic acid, in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), would yield the desired N-Boc-N-benzyl-PEG3-alkyne. Another approach involves the etherification of the alcohol with an alkyne-containing halide, for example, propargyl bromide, under basic conditions.

These resulting azide- or alkyne-functionalized linkers are stable and can be purified and stored. The Boc and benzyl protecting groups on the nitrogen atom remain intact during these transformations, ensuring that the amine functionality is masked until its desired unmasking in a later synthetic step.

Modular Assembly of Complex Hybrid Constructs

The true power of converting this compound into its azide or alkyne derivatives lies in their subsequent use for the modular assembly of complex molecular architectures. These functionalized linkers can be "clicked" onto molecules bearing the complementary reactive handle (an alkyne for an azide, or an azide for an alkyne), forming a stable triazole linkage.

This modular approach is central to the construction of a wide array of hybrid constructs. For example, in the development of targeted drug delivery systems, a targeting ligand (such as a peptide or a small molecule that binds to a specific cell surface receptor) can be modified to contain an alkyne group. Separately, a therapeutic payload can be attached to the N-Boc-N-benzyl-PEG3-azide linker. The two components can then be joined together using a CuAAC reaction. The resulting conjugate benefits from the properties imparted by the PEG linker, such as increased hydrophilicity and improved pharmacokinetic profiles.

Furthermore, the orthogonally protected amine on the linker adds another layer of synthetic versatility. After the click reaction has been performed, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a secondary amine. This newly exposed amine can then be used for further conjugation, for instance, by acylation with a fluorescent dye for imaging purposes or with another bioactive molecule to create a dual-action therapeutic. The benzyl group can also be removed if a primary amine is desired, typically through catalytic hydrogenation.

This step-wise, modular assembly allows for the precise and controlled construction of multifunctional molecules with a high degree of complexity. Researchers can mix and match different components (targeting moieties, therapeutic agents, imaging agents, etc.) and connect them using the versatile N-Boc-N-benzyl-PEG3-linker, which has been pre-functionalized for click chemistry. This approach has proven invaluable in fields ranging from medicinal chemistry to materials science, where the precise arrangement of different functional units is critical for achieving the desired biological or material properties.

Structure Property Relationship Spr Studies of N Boc N Benzyl Peg3 Alcohol Derivatives Excluding Biological Efficacy

Effects of PEG Chain Length Variation on Linker Conformation and Accessibility (e.g., PEG2, PEG4, PEG5, PEG6 analogues)

The length of the polyethylene (B3416737) glycol (PEG) chain is a critical parameter in linker design, directly influencing the flexibility, solubility, and spatial arrangement of the resulting molecule. Flexible linkers, typically composed of PEG units, possess numerous rotatable bonds that allow them to adopt a multitude of low-energy conformations in solution. musechem.com This conformational flexibility enables an extensive exploration of the conformational space, which can be crucial for achieving optimal orientation between two linked molecular entities.

However, increasing the PEG chain length can also introduce certain trade-offs. While longer chains provide greater reach and flexibility, they can also lead to reduced conformational control. Studies on PEGylated nanoparticles have shown that longer PEG chains can enhance the ability to escape cellular uptake by macrophages, suggesting that linker length impacts steric shielding and accessibility. dovepress.com In the context of a bifunctional molecule, a longer, more flexible linker might increase the likelihood of intramolecular interactions or non-specific binding, while a shorter linker might impose steric constraints that hinder the desired intermolecular interactions. The choice of PEG chain length is therefore a crucial optimization step to balance reach and flexibility with conformational stability and target accessibility.

Table 1: Comparative Properties of N-Boc-N-benzyl-PEGn-alcohol Analogues
AnalogueNumber of PEG Units (n)Relative LengthExpected FlexibilityExpected Aqueous Solubility
N-Boc-N-benzyl-PEG2-alcohol2ShortestLowerHigh
N-Boc-N-benzyl-PEG3-alcohol3IntermediateModerateHigh
N-Boc-N-benzyl-PEG4-alcohol4LongerHigherVery High
N-Boc-N-benzyl-PEG5-alcohol5LongerHigherVery High
N-Boc-N-benzyl-PEG6-alcohol6LongestHighestVery High

Investigating the Role of the Benzyl (B1604629) Group in Linker Design and Spatial Arrangement

In the design of PROTACs, for instance, the benzyl group has been strategically employed to provide conformational restriction. researchgate.netnih.gov This can help to pre-organize the molecule into a conformation that is favorable for binding to its target proteins. Furthermore, the aromatic ring is capable of engaging in non-covalent interactions, such as π-π stacking. Research has shown that a benzyl linker can facilitate a specific pi-stacking interaction with tyrosine residues (e.g., Y98) in certain E3 ligases like the von Hippel-Lindau (VHL) protein. researchgate.netexplorationpub.com This targeted interaction can contribute to the stability of the resulting ternary complex, a key factor in the efficiency of the system.

Impact of Terminal Functionalization on Chemical Coupling Efficiency and Scaffold Integrity

The terminal hydroxyl (-OH) group of this compound is a key functional handle for conjugation to other molecules. The efficiency of this coupling and the stability of the resulting bond are highly dependent on the nature of the terminal functional group and the chosen chemical reaction. The native alcohol can be used directly in reactions such as etherification or esterification, but it is often chemically modified to introduce other reactive groups.

The hydroxyl group can be derivatized or replaced with other functional groups to facilitate a wide range of bioconjugation strategies. medkoo.combroadpharm.com For example, it can be oxidized to an aldehyde or a carboxylic acid. A terminal carboxylic acid can readily react with primary amines in the presence of activating agents like EDC or HATU to form a stable amide bond. broadpharm.combroadpharm.com Alternatively, the alcohol can be converted to an amine, which can then be coupled to carboxylic acids or other electrophilic partners. The Boc-protected amine at the other end of the N-Boc-N-benzyl-PEG3 scaffold can be deprotected under mild acidic conditions to reveal a free primary amine, providing an orthogonal site for conjugation. medkoo.combroadpharm.com

The choice of terminal functional group and conjugation chemistry directly impacts the integrity of the final molecular scaffold. Amide bonds, for example, are known for their high chemical stability. The efficiency of the coupling reaction is also critical; high-yield reactions are necessary to ensure a homogenous product and simplify purification. The selection of the terminal functional group must be compatible with the other chemical moieties present in the molecules to be linked, avoiding side reactions that could compromise the integrity of the scaffold.

Table 2: Common Terminal Functionalizations and Their Coupling Chemistries
Initial GroupModified Functional GroupReactive PartnerResulting LinkageKey Features
-OH (Alcohol)-COOH (Carboxylic Acid)Amine (-NH2)AmideHigh stability
-OH (Alcohol)-NH2 (Amine)Carboxylic Acid (-COOH)AmideHigh stability
-OH (Alcohol)-N3 (Azide)AlkyneTriazole (via Click Chemistry)High efficiency, bioorthogonal
-OH (Alcohol)-SH (Thiol)MaleimideThioetherSpecific for cysteine residues

Conformational Analysis of the PEG3 Spacer and its Implications for Molecular Interactions

The PEG3 portion of the linker is characterized by its conformational flexibility, which arises from the free rotation around the C-O single bonds in the ethylene (B1197577) oxide backbone. chempep.com This flexibility allows the PEG3 spacer to act as a pliable tether, accommodating a range of distances and orientations between the two ends of the molecule. In aqueous solutions, PEG chains are known to adopt a trans-trans-gauche conformation. lmu.de This preferred conformation, along with transient helical structures, influences the effective length and volume occupied by the linker.

The conformational dynamics of the PEG3 spacer have significant implications for molecular interactions. The ability of the linker to adopt various conformations allows it to facilitate the formation of intermolecular complexes by minimizing steric hindrance and optimizing the alignment of binding interfaces. If a linker is too rigid or too short, it may prevent two proteins from coming together effectively due to steric clashes. explorationpub.com Conversely, a linker that is too long or flexible might not effectively bring the two entities into the required close proximity for a desired interaction to occur. explorationpub.com

Computational modeling and experimental techniques like NMR spectroscopy can be used to probe the conformational preferences of PEG linkers. nih.gov Understanding the ensemble of conformations that the PEG3 spacer can adopt is essential for predicting the probability of forming a productive molecular complex. The length and flexibility of the PEG3 unit are therefore key determinants of the linker's ability to mediate molecular interactions effectively, making it a central element in the rational design of bifunctional molecules.

Future Prospects and Emerging Research Directions for N Boc N Benzyl Peg3 Alcohol

Innovations in Synthetic Strategies for N-Boc-N-benzyl-PEG3-alcohol Analogues

The demand for precisely engineered linker molecules has spurred innovations in the synthesis of this compound analogues. Traditional methods for preparing polyethylene (B3416737) glycol (PEG) derivatives often involve the ring-opening polymerization of ethylene (B1197577) oxide, which can result in a distribution of chain lengths (polydispersity). However, for applications requiring a high degree of homogeneity, such as in the development of well-defined bioconjugates, monodisperse PEGs are crucial.

Recent advancements have focused on the convergent synthesis of trifunctional oligoethyleneglycol-amine (OEG-amine) linkers. rsc.org These strategies allow for the creation of building blocks with minimal structural deviation from the native OEG backbone, which is advantageous for biomedical applications. rsc.org The synthesis often involves the reductive coupling of a primary azide (B81097) with bifunctional OEG-azide precursors, resulting in a symmetrical dialkylamine with two identical functional end groups and a central nitrogen atom. rsc.org This approach provides a pathway to analogues of this compound with varied PEG chain lengths and functionalities.

Furthermore, the use of a benzyl (B1604629) group on the nitrogen atom, in conjunction with the Boc protecting group, offers an orthogonal protection strategy. The Boc group can be removed under mild acidic conditions, while the benzyl group typically requires harsher conditions, such as catalytic hydrogenation, for cleavage. This differential reactivity allows for selective deprotection and sequential functionalization of the nitrogen atom, enabling the synthesis of more complex and multifunctional linker architectures.

Exploration of Advanced Functionalization Strategies for Diverse Applications

The terminal alcohol group of this compound serves as a versatile handle for a wide array of functionalization strategies. This hydroxyl group can be readily converted into other reactive moieties to suit specific bioconjugation needs. For instance, it can be oxidized to an aldehyde for reaction with hydrazides or activated with leaving groups like tosylates or mesylates for nucleophilic substitution with thiols, amines, or azides. mdpi.com

Advanced strategies are exploring the introduction of "clickable" functional groups, such as azides and alkynes, to facilitate highly efficient and specific conjugation reactions via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These bioorthogonal reactions proceed with high yields under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules. The synthesis of heterobifunctional PEG linkers bearing these clickable moieties allows for the modular assembly of complex bioconjugates. nih.gov

Moreover, research is underway to develop multifunctional PEG derivatives that can carry multiple copies of a drug or different therapeutic agents on a single linker backbone. mdpi.com This can be achieved by creating branched or dendrimer-like PEG structures, where this compound could serve as a key building block in their synthesis. mdpi.com

Expansion of Applications in New Chemical Biology Paradigms

The unique properties of PEG linkers, including their hydrophilicity, biocompatibility, and ability to modulate the pharmacokinetic properties of conjugated molecules, have made them indispensable in drug delivery and bioconjugation. chempep.comresearchgate.net this compound, with its defined length and versatile functional handles, is particularly well-suited for emerging areas of chemical biology.

A prominent application lies in the field of Targeted Protein Degradation (TPD) , where bifunctional molecules like PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. acs.org The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The length, flexibility, and chemical composition of the linker, often a PEG chain, can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. acs.org this compound provides a well-defined and optimizable linker component for the rational design of novel PROTACs.

Methodological Developments for High-Throughput Synthesis and Characterization of PEGylated Derivatives

The empirical nature of optimizing linker length and composition in complex molecules like PROTACs necessitates the synthesis and screening of large libraries of compounds. axispharm.comprecisepeg.com This has driven the development of high-throughput and automated synthesis platforms. These "direct-to-biology" approaches involve the parallel synthesis of compound libraries in microtiter plates, followed by direct biological screening of the crude reaction mixtures. nih.govprecisepeg.com This strategy significantly accelerates the design-make-test-analyze cycle in drug discovery.

Solid-phase organic synthesis (SPOS) is another powerful technique being adapted for the high-throughput synthesis of PROTACs and other PEGylated molecules. rsc.org By anchoring one end of the linker or a building block to a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process. This methodology is amenable to automation and the creation of diverse compound libraries.

The characterization of these PEGylated derivatives also requires advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for assessing the purity and identity of these compounds. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool for detailed structural characterization and for quantifying the degree of functionalization. acs.org The development of robust and high-throughput analytical methods is essential to keep pace with the rapid synthesis of new PEGylated molecules.

Q & A

Basic: What synthetic routes are recommended for preparing N-Boc-N-benzyl-PEG3-alcohol, and how can intermediates be characterized?

Methodological Answer:
A typical synthesis involves sequential protection of the amine group with Boc (tert-butyloxycarbonyl) and benzyl groups. For example:

Boc Protection: React PEG3-alcohol derivatives with Boc anhydride in the presence of a base (e.g., DMAP or TEA) in dichloromethane (DCM) at room temperature .

Benzylation: Use benzyl bromide with a strong base (e.g., NaH) in THF or DMF to introduce the benzyl group.
Characterization:

  • NMR (¹H/¹³C): Confirm Boc (δ ~1.4 ppm for tert-butyl) and benzyl (δ ~7.3 ppm for aromatic protons) groups .
  • HPLC-MS: Verify purity (>95%) and molecular weight (Mol. formula: C₁₁H₂₁N₃O₅, Mol. wt.: 275.30) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy: Identify peaks for Boc (tert-butyl), benzyl (aromatic), PEG3 (ethylene oxide chain), and hydroxyl groups.
  • Mass Spectrometry (ESI-TOF): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 276.3) and rule out impurities .
  • HPLC with UV Detection: Assess purity (≥96%) using a C18 column and acetonitrile/water gradient .

Basic: What are the primary applications of this compound in drug development?

Methodological Answer:

  • PROTACs and Antibody-Drug Conjugates (ADCs): The PEG3 spacer enhances solubility and reduces steric hindrance between targeting and payload modules .
  • Click Chemistry: The hydroxyl group enables conjugation with NHS esters or azides for bioconjugation .
  • Polymer Chemistry: Serves as a monomer for synthesizing amphiphilic block copolymers .

Advanced: How can selective deprotection of the Boc group be achieved without cleaving the benzyl group?

Methodological Answer:

  • Acidic Conditions: Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at 0°C to remove Boc, leaving the benzyl group intact.
  • Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to confirm selective deprotection .

Advanced: How do solubility challenges impact coupling reactions, and what solvents optimize reactivity?

Methodological Answer:

  • Challenge: The benzyl group reduces hydrophilicity, complicating reactions in aqueous media.
  • Solution: Use polar aprotic solvents (e.g., DMF or DMSO) to dissolve both hydrophilic (PEG) and hydrophobic (benzyl) moieties. Pre-dry solvents with molecular sieves to avoid hydrolysis .

Advanced: What stability studies are recommended for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: -20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation and moisture absorption .
  • Accelerated Stability Testing: Expose aliquots to 40°C/75% RH for 4 weeks and analyze via HPLC to detect degradation (e.g., Boc cleavage or PEG oxidation) .

Advanced: How can researchers troubleshoot byproduct formation during PEG3 linker synthesis?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect PEG diols (incomplete protection) or benzylated byproducts (over-alkylation).
  • Mitigation: Optimize stoichiometry (e.g., 1.2 eq Boc anhydride, 2 eq benzyl bromide) and reaction time (monitor via TLC) .

Advanced: How does the PEG chain length (e.g., PEG3 vs. PEG4) influence conjugate pharmacokinetics?

Methodological Answer:

  • PEG3: Shorter chains reduce steric hindrance, favoring rapid cellular uptake but shorter circulation half-lives.
  • PEG4: Longer chains enhance solubility and prolong half-life but may impede target binding.
  • Experimental Design: Compare in vitro binding (SPR) and in vivo PK profiles of conjugates with varying PEG lengths .

Advanced: What strategies ensure reproducibility in scaling up this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
  • Purification: Use flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate high-purity batches .

Advanced: How can computational modeling predict the compatibility of this compound with target proteins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model PEG3 linker flexibility and interactions with protein surfaces (e.g., hydrogen bonding with PEG oxygens).
  • Docking Studies: Assess steric compatibility using software like AutoDock or Schrödinger .

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